molecular formula C16H25N3O5 B1682282 Xamoterol CAS No. 81801-12-9

Xamoterol

Cat. No. B1682282
CAS RN: 81801-12-9
M. Wt: 339.39 g/mol
InChI Key: DXPOSRCHIDYWHW-UHFFFAOYSA-N
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Description

Xamoterol is a cardiac stimulant . It works by binding to the β1 adrenergic receptor . It is a 3rd generation adrenergic β receptor partial agonist . It provides cardiac stimulation at rest but acts as a blocker during exercise .


Molecular Structure Analysis

The molecular formula of Xamoterol is C16H25N3O5 . Its average mass is 339.387 Da and its monoisotopic mass is 339.179413 Da .

Scientific Research Applications

Memory and Cognitive Function

Xamoterol, a partial β(1)-adrenergic receptor agonist, has notable effects on memory retrieval. It impairs the retrieval of hippocampus-dependent spatial reference memory in rats. However, in specific models, such as gene-targeted mice lacking norepinephrine and in a transgenic mouse model of Down syndrome, xamoterol restores memory retrieval. This effect is mediated by G(i/o)-coupled β(2) signaling, which opposes the G(s)-coupled β(1) signaling required for hippocampus-dependent emotional memory retrieval (Schutsky, Ouyang, & Thomas, 2011).

Cardiovascular Effects

Xamoterol has been evaluated for its cardiovascular effects, particularly in treating postural hypotension. It acts as a selective beta-1-adrenoceptor antagonist with a high degree of partial agonist activity. In patients with postural hypotension, xamoterol increased heart rate and blood pressure, suggesting its potential as a treatment option (Mehlsen & Trap-jensen, 2009).

Neuropharmacology

Xamoterol has been studied for its role in neuropharmacology, specifically in the context of Alzheimer's Disease (AD). In the 5XFAD mouse model of AD, xamoterol, as a partial agonist of the beta‐1 adrenergic receptor, was found to reduce neuroinflammation and amyloid beta and tau pathology. This suggests its potential application in modulating neuroinflammation and pathology in Alzheimer's Disease (Ardestani et al., 2017).

Pharmacokinetics

The pharmacokinetics of xamoterol, especially its absorption and clearance, have been a subject of research. It has been studied in both healthy individuals and patients with chronic heart failure, providing insights into its metabolism and therapeutic application (Bastain et al., 2004).

Hemodynamic Effects

The hemodynamic and coronary effects of xamoterol have been assessed, notably in studies involving anesthetized pig models. These studies contribute to understanding xamoterol's action as a partial beta1-agonist and its effects on heart rate, blood pressure, and myocardial oxygen consumption (Galiè et al., 2005).

Exercise Physiology

In exercise physiology, xamoterol has been examined for its effects on physical performance and cardiocirculatory parameters. It shows a positive inotropic effect up to certain exercise intensities, indicating its influence on heart rate and blood pressure during physical activity (Kullmer et al., 2004).

Safety And Hazards

Xamoterol should be handled with care to avoid dust formation . It’s recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While Xamoterol has shown promise in improving systolic and diastolic function in heart failure patients , more research is needed to fully understand its potential benefits and risks.

properties

IUPAC Name

N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPOSRCHIDYWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045222
Record name Xamoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xamoterol

CAS RN

81801-12-9, 73210-73-8
Record name Xamoterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81801-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xamoterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081801129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xamoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xamoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name XAMOTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE0JQL703
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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